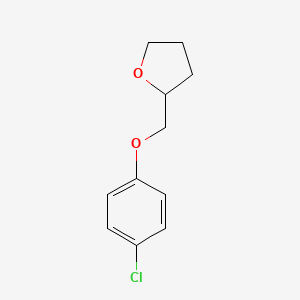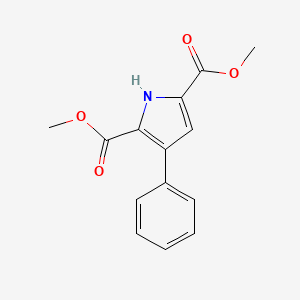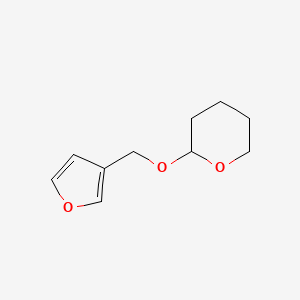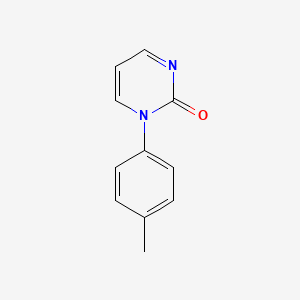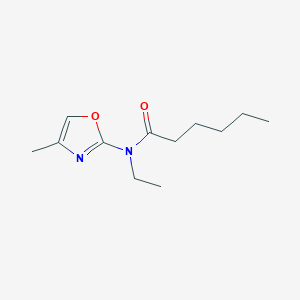![molecular formula C17H19NO3 B12902590 Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl- CAS No. 61579-88-2](/img/structure/B12902590.png)
Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is a complex organic compound that features an indole core structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and carbonyl groups. The final step often involves the cyclization to form the dimethylcyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole core is of interest in the study of biological systems and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The methoxy and carbonyl groups further modulate its activity, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1H-indole-3-carboxylic acid: Shares the indole core and methoxy group but lacks the cyclopentanone ring.
2-Ethyl-5-methoxy-1H-indole: Similar indole structure with an ethyl group instead of the carbonyl and cyclopentanone functionalities.
5-Methoxy-1H-indole-3-carboxamidine: Contains the indole and methoxy groups but differs in the functional groups attached to the indole core.
Uniqueness
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is unique due to its combination of the indole core with a cyclopentanone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
61579-88-2 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-(5-methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H19NO3/c1-17(2)7-12(15(19)8-17)16(20)13-9-18-14-5-4-10(21-3)6-11(13)14/h4-6,9,12,18H,7-8H2,1-3H3 |
Clave InChI |
ILAZHSDZGHEQML-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)C1)C(=O)C2=CNC3=C2C=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


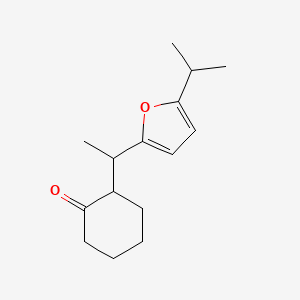

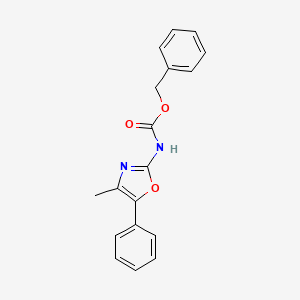
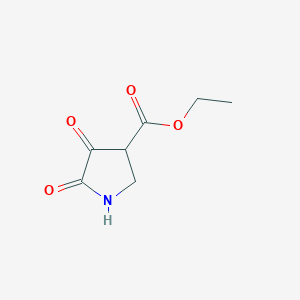
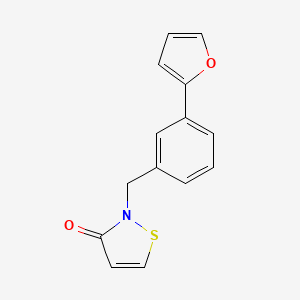
![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
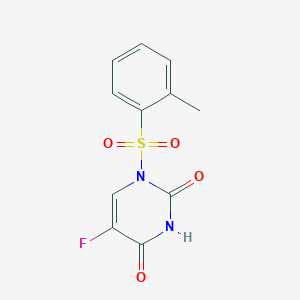
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
